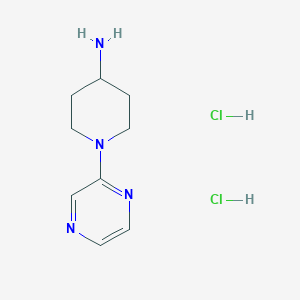

1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride

Übersicht

Beschreibung

1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with piperidine. The process can be optimized for yield and purity using various methods, including microwave-assisted synthesis and conventional heating techniques. The compound is often obtained as a dihydrochloride salt to enhance solubility in biological assays.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. In vitro studies have demonstrated that the compound induces apoptosis and disrupts the cell cycle, particularly in the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.18 | Induces apoptosis |

| A549 | 0.045 | Cell cycle arrest |

| BEL-7402 | 0.9 | DNA damage response activation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies indicate that it can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Inhibition of Kinases : The compound has been identified as an inhibitor of the mTORC signaling pathway, which plays a crucial role in cell growth and proliferation.

- Serotonin Reuptake Inhibition : Similar compounds have demonstrated serotonin reuptake inhibitory activity, suggesting potential applications in treating mood disorders.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Neuroprotective Study

Another research effort focused on the neuroprotective properties of the compound against oxidative stress-induced damage in neuronal cells. The results indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride has the molecular formula and a molecular weight of approximately 251.16 g/mol. The compound features a piperidine ring substituted at the 4-position with a pyrazine moiety, enhancing its solubility and reactivity in biological environments .

Neurological Disorders

This compound has been investigated for its potential to modulate muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and disorders such as schizophrenia. Research indicates that compounds targeting these receptors can provide therapeutic benefits by improving cognitive deficits associated with such disorders.

Case Study:

In a study examining the effects of M4 receptor antagonists, 1-pyrazin-2-ylpiperidin-4-amine demonstrated significant binding affinity, suggesting its potential as a treatment for cognitive impairments.

Cancer Research

The compound has also been explored for its role in inhibiting pathways relevant to cancer progression. Specifically, it may act as an mTORC (mechanistic target of rapamycin complex) inhibitor, which is crucial in cancer biology due to its role in cell growth and proliferation .

Data Table: mTORC Inhibition Studies

Chemical Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions facilitated by the piperidine nitrogen atom. The presence of the pyrazine ring allows for additional reactivity, making it suitable for further modifications in drug development.

Eigenschaften

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWFDFKXTVZONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.